2-methyl-N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

Kinase inhibitor SAR Metabolic stability Pyrazolopyrimidine

Why choose 896812-16-1? Unlike generic pyrazolo[1,5-a]pyrimidines, this compound features a precisely defined C2-methyl, C5-n-propyl, and N7-isobutylamine substitution pattern critical for specific hinge-binding in kinase pockets. Minor vector changes here drastically alter selectivity—using an undefined analog risks irreproducible data. Procure this exact CAS 896812-16-1 to establish a reliable selectivity fingerprint (e.g., KINOMEscan) or to serve as a validated starting point for structure-guided CDK2/4/9 or CMGC family inhibitor optimization.

Molecular Formula C20H26N4
Molecular Weight 322.456
CAS No. 896812-16-1
Cat. No. B2456143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
CAS896812-16-1
Molecular FormulaC20H26N4
Molecular Weight322.456
Structural Identifiers
SMILESCCCC1=NC2=C(C(=NN2C(=C1)NCC(C)C)C)C3=CC=CC=C3
InChIInChI=1S/C20H26N4/c1-5-9-17-12-18(21-13-14(2)3)24-20(22-17)19(15(4)23-24)16-10-7-6-8-11-16/h6-8,10-12,14,21H,5,9,13H2,1-4H3
InChIKeyRBBSXHDESBUISC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 896812-16-1): Core Scaffold & Procurement Identity


2-Methyl-N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 896812-16-1) is a fully substituted pyrazolo[1,5-a]pyrimidine bearing a C7 N-isobutylamine side chain, a C2 methyl group, a C3 phenyl ring, and a C5 n-propyl group (molecular formula C20H26N4, MW 322.456 g/mol) . The pyrazolo[1,5-a]pyrimidine core is a recognized privileged scaffold in kinase drug discovery, with the C7 amine serving as a critical hinge-binding motif for the ATP-binding pocket of numerous protein kinases [1][2].

Why In-Class Pyrazolo[1,5-a]pyrimidin-7-amines Cannot Be Interchanged: The Case for 896812-16-1


Pyrazolo[1,5-a]pyrimidin-7-amines are extensively patented as ATP-competitive kinase inhibitors, but their selectivity profiles are exquisitely sensitive to the substitution pattern at C2, C3, C5, and N7 [1]. Systematic SAR studies have demonstrated that even minor modifications—such as replacing an n-propyl with an isopropyl group at C5 or removing the C2 methyl—can shift kinase selectivity by orders of magnitude and alter key drug-like properties including solubility, metabolic stability, and cellular permeability [2]. Consequently, treating this compound as a generic 'pyrazolopyrimidine' without accounting for its specific substitution vector set carries a high risk of obtaining misleading structure–activity relationships and irreproducible screening results.

Quantitative Differentiation Evidence for 2-Methyl-N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine (896812-16-1)


C2 Methyl vs. C2 Unsubstituted: Impact on Kinase Selectivity and Metabolic Stability

The presence of a C2 methyl group in 896812-16-1 distinguishes it from the des-methyl analog N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine. In the pyrazolo[1,5-a]pyrimidine kinase inhibitor series disclosed in WO 2005/070431, C2 alkyl substitution has been shown to modulate both kinase selectivity and metabolic stability by filling a small hydrophobic pocket in the ATP-binding site and sterically shielding the C3 position from oxidative metabolism [1]. While direct head-to-head IC50 data for 896812-16-1 versus its C2-des-methyl analog have not been published in the peer-reviewed literature, the patent exemplifies compounds where C2 methyl substitution alters CDK inhibitory activity by >10-fold compared to the unsubstituted counterpart under identical assay conditions [1].

Kinase inhibitor SAR Metabolic stability Pyrazolopyrimidine

C5 n-Propyl vs. C5 Isopropyl: Lipophilicity and Target Engagement Divergence

The C5 n-propyl substituent of 896812-16-1 differentiates it from the closely related isopropyl analog (CAS 896595-41-8). Although the two compounds share an identical molecular formula (C20H26N4) and molecular weight (322.456 g/mol), the branched isopropyl group introduces a different spatial orientation and steric profile compared to the linear n-propyl chain [1]. In the broader pyrazolo[1,5-a]pyrimidine kinase inhibitor class, C5 alkyl chain branching has been associated with altered calculated logP values (ΔclogP ~0.2–0.5 units between n-propyl and isopropyl analogs) and differential interactions with the ribose pocket and gatekeeper residues of kinases [2][3]. Life Chemicals pricing data confirms these are distinct catalog items with independent procurement pathways [1].

Lipophilicity Target engagement ADME

N7-Amine vs. C7-Oxo: Hinge-Binding Competence for Kinase Inhibition

The N7-(2-methylpropyl)amine moiety of 896812-16-1 provides the essential hydrogen-bond donor/acceptor pair required for hinge-region binding in kinase ATP pockets. This contrasts with the C7-oxo analog 2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one (ChemBridge Catalog ID 6066333), which lacks the N7 amine and is expected to be incompetent as a traditional type I kinase hinge binder [1][2]. The N7 amine substitution pattern is a conserved feature across all potent pyrazolo[1,5-a]pyrimidine kinase inhibitors disclosed in the patent literature, including CDK2, CDK4, CDK9, and JAK inhibitors [2][3].

Kinase hinge binding ATP-competitive inhibitor Scaffold hopping

Scaffold-Level Privilege: Pyrazolo[1,5-a]pyrimidine as a Validated Kinase Inhibitor Core

The pyrazolo[1,5-a]pyrimidine scaffold of 896812-16-1 is a well-established privileged structure in kinase drug discovery, with multiple derivatives demonstrating nanomolar inhibitory activity against clinically relevant kinases including CDK2, CDK4, CDK6, CDK9, and JAK family members [1][2]. The CN 116761609 A patent (2023) specifically claims substituted pyrazolo[1,5-a]pyrimidine-7-amine derivatives with CDK9 inhibitory activity, indicating sustained industrial interest in this chemotype [2]. This scaffold-level validation distinguishes compounds built on the pyrazolo[1,5-a]pyrimidine core from less-characterized heterocyclic screening compounds.

Privileged scaffold Kinase drug discovery CDK inhibitor

Optimal Procurement & Application Scenarios for 2-Methyl-N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine (896812-16-1)


Kinase Selectivity Panel Screening for Lead Identification

Procure 896812-16-1 for broad-panel kinase profiling (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to establish its selectivity fingerprint across the kinome [1][2]. The compound's defined C2-methyl, C5-n-propyl, and N7-isobutyl substitution pattern provides a distinct chemotype vector within the pyrazolo[1,5-a]pyrimidine family, enabling direct SAR comparison with des-methyl, isopropyl, and alternative N7-substituted analogs [1].

CDK-Focused Anticancer Lead Optimization

Use 896812-16-1 as a starting point for structure-guided optimization of CDK2/CDK4/CDK9 inhibitors, leveraging the C7 amine as the kinase hinge-binding anchor [1][2]. The C2 methyl and C5 n-propyl substituents can be systematically varied to probe the ribose pocket and solvent-exposed region, respectively, as established in the Novartis pyrazolopyrimidine patent series [1].

Chemical Biology Probe Development for Kinase-Dependent Signaling Pathways

Deploy 896812-16-1 as a tool compound for dissecting kinase-dependent signal transduction pathways in cellular assays, provided that appropriate selectivity counter-screens are included [2]. The compound's membership in the pyrazolo[1,5-a]pyrimidine class links it to a rich body of structural biology data, facilitating rational design of affinity chromatography reagents and photoaffinity probes [1][2].

Building Block for Focused Kinase-Targeted Compound Libraries

Incorporate 896812-16-1 into a focused screening library targeting the CMGC kinase family (CDKs, MAPKs, GSK3, CLKs) based on the scaffold's established tropism for these targets [1][2]. The compound's four diversified substitution positions (C2, C3, C5, N7) offer multiple vectors for parallel library expansion, increasing the probability of identifying selective inhibitors [1].

Quote Request

Request a Quote for 2-methyl-N-(2-methylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.